(s)-2-Amino-2-(thiazol-2-yl)ethanol
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Overview
Description
(s)-2-Amino-2-(thiazol-2-yl)ethanol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(thiazol-2-yl)ethanol typically involves the reaction of thiazole derivatives with amino alcohols under controlled conditions. One common method is the reaction of 2-bromoethanol with thiazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(thiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(s)-2-Amino-2-(thiazol-2-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(thiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar ring structure but lacking the amino and ethanol groups.
2-Aminoethanol: Contains the amino and ethanol groups but lacks the thiazole ring.
Thiazole-2-amine: Similar to (s)-2-Amino-2-(thiazol-2-yl)ethanol but without the ethanol group.
Uniqueness
This compound is unique due to the combination of the thiazole ring with the amino and ethanol groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
Molecular Formula |
C5H8N2OS |
---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m0/s1 |
InChI Key |
PQHIWASNKXZJSS-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CSC(=N1)[C@H](CO)N |
Canonical SMILES |
C1=CSC(=N1)C(CO)N |
Origin of Product |
United States |
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